4-Bromophenylboronic acid
Overview
Description
It is a white to off-white crystalline solid that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
4-Bromophenylboronic acid is an organoboron compound that primarily targets carbon-carbon bond formation reactions . It is often used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, this compound donates a carbon group to a metal catalyst, typically palladium . This forms a new carbon-metal bond, which can then react with other organic groups to form a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds . The compound also participates in other reactions such as Pd(II)-catalyzed diastereoselective conjugate additions, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials . The compound can also participate in reactions that lead to the formation of other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air and moisture . Therefore, reactions involving this compound are typically carried out under an inert atmosphere . The compound is also sensitive to light, and it is recommended to store it in a dark place . The temperature and solvent used in the reaction can also affect the compound’s reactivity and the yield of the reaction .
Biochemical Analysis
Biochemical Properties
4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the palladium-catalyzed borylation of 4-bromoiodobenzene using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form 4-bromophenol.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
4-Bromophenol: Formed through oxidation.
Scientific Research Applications
4-Bromophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and selectivity in reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity compared to 4-bromophenylboronic acid.
Uniqueness: . This makes it a valuable reagent in the synthesis of complex organic compounds.
Properties
IUPAC Name |
(4-bromophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLFZIBJXUQVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203129 | |
Record name | 4-Bromophenylboric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |
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Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Bromophenylboric acid | |
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CAS No. |
5467-74-3 | |
Record name | (4-Bromophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenylboric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5467-74-3 | |
Source | DTP/NCI | |
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Record name | 4-Bromophenylboric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxy-4-bromophenylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.
A: Yes, computational studies have been conducted to investigate the molecular properties of this compound. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of this compound []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with this compound [].
A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that this compound exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.
ANone: Various analytical techniques are employed to characterize this compound, as evident in the research papers:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].
- X-ray Crystallography: Used to determine the three-dimensional structure of this compound and its derivatives in crystalline form [, ].
- Gas Chromatography (GC): Employed to analyze this compound derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.
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